molecular formula C4H9O7P B13976170 Tetrose, 4-phosphate CAS No. 89418-95-1

Tetrose, 4-phosphate

Cat. No.: B13976170
CAS No.: 89418-95-1
M. Wt: 200.08 g/mol
InChI Key: NGHMDNPXVRFFGS-UHFFFAOYSA-N
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Description

Transaldolase-Mediated Erythrose 4-Phosphate Generation

Transaldolase (EC 2.2.1.2) facilitates the reversible transfer of a three-carbon ketol fragment between sugar phosphates. In the PPP, it catalyzes the conversion of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate into erythrose 4-phosphate and fructose 6-phosphate. This reaction is critical for redirecting seven-carbon sugars into four- and six-carbon intermediates, balancing the metabolic pool for downstream processes.

The Escherichia coli transaldolase B isoform exhibits a Km of 285 µM for sedoheptulose 7-phosphate and 38 µM for glyceraldehyde 3-phosphate, highlighting its preference for the latter substrate. Structural studies reveal that the enzyme’s active site accommodates the aldose acceptor (erythrose 4-phosphate) through conserved lysine and aspartate residues, which stabilize the Schiff base intermediate during ketol transfer.

Transketolase Reactions for Hexose/Triose Phosphate Interconversion

Transketolase (EC 2.2.1.1) further modulates erythrose 4-phosphate levels by catalyzing two reversible reactions:

  • Sedoheptulose 7-phosphate + glyceraldehyde 3-phosphate ⇌ ribose 5-phosphate + xylulose 5-phosphate
  • Erythrose 4-phosphate + fructose 6-phosphate ⇌ glyceraldehyde 3-phosphate + sedoheptulose 7-phosphate

These reactions rely on thiamine diphosphate (ThDP) as a cofactor, which stabilizes the enamine intermediate during carbon-carbon bond cleavage. Kinetic analyses of E. coli transketolase A demonstrate a Km of 90 µM for erythrose 4-phosphate, indicating high substrate affinity. The enzyme’s activity is competitively inhibited by D-arabinose 5-phosphate (Ki = 6 mM), a structural analog that disrupts substrate binding.

Carbon Flux Distribution to Glycolytic Intermediates

Erythrose 4-phosphate bridges the PPP with glycolysis by feeding into fructose 6-phosphate and glyceraldehyde 3-phosphate pools. Isotopic tracer studies using 13C-labeled glucose reveal that ~15–30% of erythrose 4-phosphate carbon is recycled into glycolytic intermediates under physiological conditions. This flux is regulated by:

  • Substrate availability : High glyceraldehyde 3-phosphate concentrations favor transaldolase-mediated erythrose 4-phosphate synthesis.
  • Redox state : NADPH demand inversely correlates with PPP flux, diverting carbon toward erythrose 4-phosphate and nucleotide biosynthesis.
  • Allosteric control : Fructose 1,6-bisphosphate inhibits transketolase, prioritizing erythrose 4-phosphate utilization in the Calvin cycle or shikimate pathway.

A simplified flux distribution model is presented below:

Pathway Branch Substrate Product Flux (% Total PPP)
Oxidative PPP Glucose 6-phosphate Ribulose 5-phosphate 40–60
Non-oxidative PPP Erythrose 4-phosphate Fructose 6-phosphate 20–35
Glycolytic crossover Erythrose 4-phosphate Glyceraldehyde 3-phosphate 15–30

Data synthesized from13C-MFA studies.

Properties

IUPAC Name

(2,3-dihydroxy-4-oxobutyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHMDNPXVRFFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862242
Record name Tetrose, 4-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89418-95-1
Record name Tetrose, 4-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Aldononitrile Phosphate Reduction

One classical chemical method involves the preparation of aldononitrile phosphates of three-, four-, and five-carbon sugars, which are then catalytically reduced to the corresponding aldose phosphates, including tetrose 4-phosphates. This reduction is typically performed using palladium on barium sulfate (5%) as a catalyst under acidic conditions (pH ~1.7) and atmospheric pressure. This method yields high purity aldose phosphates such as DL-glyceraldehyde 3-phosphate and tetrose 4-phosphates, sometimes with carbon-13 isotopic enrichment for research purposes. The process involves:

  • Synthesis of aldononitrile phosphate intermediates.
  • Catalytic reduction with palladium-barium sulfate.
  • Purification of the resulting aldose phosphates.

This approach allows the preparation of tetrose 4-phosphates with high yield and isotopic labeling for NMR and other spectroscopic studies.

Oxidation of Glycerol Phosphate and Fructose 6-Phosphate

Another chemical route involves the oxidation of glycerol phosphate using lead tetra-acetate to prepare glycolaldehyde phosphate, and similarly, fructose 6-phosphate oxidation to yield d-glyceraldehyde 3-phosphate. Although this method is more commonly used for triose and two-carbon phosphates, it provides foundational chemistry relevant to tetrose phosphate synthesis.

Enzymatic Preparation and Isomerization of Tetrose 4-Phosphate

Enzymatic Isomerization from Hexose Phosphates

Tetrose 4-phosphates such as D-erythrose 4-phosphate and D-threose 4-phosphate can be enzymatically prepared from hexose phosphates like D-glucose 6-phosphate and D-galactose 6-phosphate. This preparation involves enzymatic isomerization and epimerization catalyzed by specific enzymes derived from biological sources such as beef liver.

  • Enzymatic conversion of D-glucose 6-phosphate to D-erythrose 4-phosphate.
  • Conversion of D-galactose 6-phosphate to D-threose 4-phosphate.
  • The enzymatic reactions proceed through intermediate sugar phosphates, including D-erythrulose 4-phosphate.

Gas chromatography and mass spectrometry (GC/MS) analyses confirm the presence and quantify the amounts of these tetrose phosphates after enzymatic treatment. The enzymatic reactions are sensitive to enzyme activity and conditions such as pH and temperature, with optimal activity observed at physiological pH (~7.0) and 30°C. The enzymatic products can be separated and purified by ion-exchange chromatography, for example, using Dowex resins with ammonium formate gradients.

Enzymatic Isomerization Sequence and Enzyme Specificity

Recent studies have elucidated the enzymatic sequence converting L-3-tetrulose-4-phosphate to D-erythrose-4-phosphate via the action of three enzymes:

  • EryC catalyzes the racemization of L-3-tetrulose-4-phosphate to its D-isomer.
  • TpiA2 facilitates the isomerization of the D-isomer to tetrose-4-phosphate.
  • RpiB catalyzes the final isomerization step, converting D-erythrose-4-phosphate further.

These enzymes work sequentially, with EryC being metal-dependent (requiring divalent metal ions such as Mg2+), and the reactions are inhibited by chelating agents like EDTA. The enzymatic preparation is carried out in buffered solutions (e.g., 25 mM Tris, pH 8.0) at 30°C. The conversion efficiency can reach about 50% in initial steps and up to 90% in the final isomerization step.

Analytical Characterization of Enzymatic Products

The enzymatically produced tetrose 4-phosphates are characterized by:

  • Reduction with tritiated borohydride followed by periodate oxidation to identify specific carbon labeling.
  • Gas chromatography/mass spectrometry (GC/MS) to separate and quantify erythritol and threitol derivatives.
  • Thin-layer chromatography (TLC) and enzymatic assays to confirm the identity of tetrose phosphates and their epimers.

These analytical techniques allow precise quantification and confirmation of the tetrose 4-phosphate isomers formed enzymatically, providing insights into the equilibrium between different sugar phosphate forms.

Summary Table of Preparation Methods

Method Type Starting Material(s) Catalysts/Enzymes Conditions Yield/Notes References
Chemical reduction Aldononitrile phosphates Palladium on barium sulfate (5%) pH 1.7, atmospheric pressure High yields; allows carbon-13 labeling
Oxidation Glycerol phosphate, Fructose 6-phosphate Lead tetra-acetate Standard oxidation conditions Used for related sugar phosphates
Enzymatic isomerization D-glucose 6-phosphate, D-galactose 6-phosphate Beef liver enzymes (multiple) pH 7.0, 30°C Produces D-erythrose 4-phosphate and D-threose 4-phosphate
Enzymatic racemization/isomerization L-3-tetrulose-4-phosphate EryC, TpiA2, RpiB enzymes pH 8.0, 30°C, metal-dependent Sequential enzymatic steps; up to 90% conversion efficiency

Chemical Reactions Analysis

Types of Reactions

Tetrose, 4-phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific cofactors or catalysts.

Major Products

The major products formed from these reactions include erythrose, erythritol, and other phosphorylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetrose-4-phosphate is a biologically relevant compound with several applications, particularly as an intermediate in metabolic pathways and as an enzyme inhibitor . Tetroses, in general, are rare sugars with four carbon atoms found in small amounts in nature .

Biological Functions

Tetrose sugars participate in several biological functions in nature. Some uses are seen in metabolic pathways, while others affect certain enzymes .

Intermediates in the Pentose Phosphate Pathway
D-erythrose is a tetrose sugar that is used in the non-oxidative stage of the pentose phosphate pathway, in which D-ribulose 5-phosphate is converted into a six-carbon sugar (fructose 6-phosphate) and a three-carbon sugar (glyceraldehyde 3-phosphate) . Both of these molecules can be utilized elsewhere in the body .

D-erythrose 4-phosphate is created as a product of a reaction called transaldolation . A transaldolase removes the first three carbon molecules of sedoheptulose 7-phosphate and places them onto a glyceraldehyde 3-phosphate in the pentose phosphate pathway . The transaldolase uses a Schiff base to perform a reverse aldol reaction and a forward aldol reaction in its mechanism, which generates erythrose 4-phosphate and fructose 6-phosphate . Erythrose 4-phosphate is an important intermediate in the pentose phosphate pathway because it is then used in the final non-oxidative step of the pathway .

The final non-oxidative step of the pathway is a transketolase reaction . A transketolase utilizes a thiamine pyrophosphate, or TPP cofactor, to break the unfavorable bond between the carbon in a carbonyl and the alpha carbon . TPP attacks a xylulose 5-phosphate molecule and facilitates the cleavage of the bond between the C2 (carbonyl carbon) and the C3 (alpha carbon), where glyceraldehyde 3-phosphate is released . Then, C2 can attack erythrose 4-phosphate, which forms fructose 6-phosphate . Both of the products of this reaction can enter the gluconeogenesis pathway to regenerate glucose .

It has been shown that erythritol is converted into D-erythrose-4-phosphate via a series of reactions involving three isomerases .

Inhibitors of Enzymes
A tetrose diphosphate molecule, D-threose 2,4-diphosphate, was discovered to be an inhibitor of glyceraldehyde 3-phosphate dehydrogenase . Glyceraldehyde 3-phosphate dehydrogenase is the sixth enzyme used in the glycolysis pathway, and its function is to convert glyceraldehyde 3-phosphate into 1,3-bisphosphoglycerate . This tetrose diphosphate molecule inhibits the G3P dehydrogenase from performing catalysis because it oxidizes the enzyme by binding to it at the active site . When tetrose diphosphate is bound to the enzyme, the active site of the enzyme is blocked; therefore phosphorolysis of G3P is unable to occur . High concentrations of tetrose diphosphate must be used to outcompete the substrate, G3P, and block the function of G3P dehydrogenase, which prevents glycolysis from proceeding .

D-erythrose 4-phosphate was found to be an inhibitor of phosphoglucose isomerase . Phosphoglucose isomerase is the second enzyme in the glycolysis pathway, and its role is to convert glucose 6-phosphate into fructose 6-phosphate .

In both of these cases, the tetrose is an inhibitor of an enzyme in the glycolysis pathway, preventing it from proceeding onward .

Comparison with Similar Compounds

Data Tables

Table 1: Equilibrium Distribution of Tetrose 4-Phosphates in vitro

Compound % at Equilibrium Key Observations
D-erythrulose 4-phosphate ~90% Dominant form; slow reduction to alditols
D-erythrose 4-phosphate ~10% Substrate for shikimate pathway
D-threose 4-phosphate <1% Ephemeral intermediate

Table 2: Enzymatic Activities in Beef Liver

Reaction Enzyme Involved Catalytic Efficiency
E4P → erythrulose 4-P Dimer (Mr 43,000) with isomerase activity High
E4P ↔ threose 4-P Same enzyme with epimerase activity Moderate

Biological Activity

Tetrose, 4-phosphate, commonly referred to as D-erythrose 4-phosphate (E4P), is a four-carbon sugar phosphate that plays a vital role in various metabolic pathways. It is an important intermediate in the pentose phosphate pathway and the Calvin cycle, contributing significantly to cellular metabolism and biosynthesis of essential biomolecules.

Metabolic Pathways Involving D-Erythrose 4-Phosphate

D-erythrose 4-phosphate is involved in several critical biochemical pathways:

  • Pentose Phosphate Pathway : E4P is produced through the action of transaldolase, which catalyzes the conversion of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate into E4P and fructose 6-phosphate. This pathway is crucial for nucleotide synthesis and cellular redox balance .
  • Calvin Cycle : In the Calvin cycle, E4P participates in the formation of sedoheptulose 1,7-bisphosphate from dihydroxyacetone phosphate and E4P via fructose-bisphosphate aldolase .
  • Shikimate Pathway : E4P acts as a precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, tryptophan) through its reaction with phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), catalyzed by DAHP synthase .

Enzymatic Functions and Inhibition

D-erythrose 4-phosphate exhibits significant biological activity through its interaction with various enzymes:

  • Inhibition of Phosphoglucose Isomerase : E4P has been identified as an inhibitor of phosphoglucose isomerase, which is essential for glycolysis as it converts glucose 6-phosphate to fructose 6-phosphate. High concentrations of E4P can effectively block this enzyme's activity, thereby halting glycolysis .
  • Role in Tumor Suppression : Recent studies have shown that D-erythrose possesses antitumor properties. In a study involving colon carcinoma models, administration of D-erythrose resulted in a significant reduction in tumor weight and increased apoptosis in tumor tissues, indicating its potential as an anticancer agent .

Antitumor Effects

A notable case study investigated the effects of D-erythrose on tumor growth in mice:

  • Experimental Design : Male BALB/c mice were injected with colon cancer cells and treated with D-erythrose (500 mg/kg) or saline for 15 days.
  • Results : The treatment group exhibited a tumor inhibition rate of 69.1% , with significant reductions in tumor weight compared to controls. Histological analysis revealed increased apoptosis among tumor cells in the D-erythrose group .

Enzymatic Characterization

Research has also focused on the enzymatic properties of E4P:

EnzymeFunctionKm (mM)kcat (s⁻¹)
E4PDH (D-erythrose-4-phosphate dehydrogenase)Catalyzes oxidation of E4P0.96200
TransaldolaseConverts sedoheptulose 7-P and G3P to E4P--
Fructose-bisphosphate aldolaseForms sedoheptulose 1,7-bisphosphate from E4P--

This table summarizes key enzymatic interactions involving D-erythrose 4-phosphate, highlighting its role in metabolic processes.

Q & A

Q. How can researchers accurately quantify Tetrose 4-phosphate in biological samples?

Methodological Answer:

  • Use colorimetric assays (e.g., molybdate-based methods for phosphate detection) to measure the phosphate group in Tetrose 4-phosphate .
  • Pair with HPLC or capillary electrophoresis for separation and quantification, ensuring calibration with synthetic standards .
  • Validate results using enzymatic assays (e.g., transketolase activity coupled with NADH oxidation) to confirm specificity .

Q. What experimental controls are essential when studying Tetrose 4-phosphate’s role in metabolic pathways?

Methodological Answer:

  • Include negative controls (e.g., enzyme knockout models or inhibitors like deoxyglucose-6-phosphate) to isolate pathway contributions .
  • Use isotopic labeling (e.g., ¹³C-glucose) to trace Tetrose 4-phosphate flux in the pentose phosphate pathway .
  • Replicate experiments across biological models (e.g., E. coli vs. mammalian cells) to assess conservation .

Q. What are the primary challenges in synthesizing Tetrose 4-phosphate for in vitro studies?

Methodological Answer:

  • Optimize heterogeneous catalysis (e.g., base-catalyzed conversion of glycolaldehyde) to improve yield and stereochemical purity .
  • Address instability by storing synthesized compounds in neutral buffers at -80°C to prevent phosphate group hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Tetrose 4-phosphate concentrations across studies?

Methodological Answer:

  • Perform meta-analysis of extraction protocols (e.g., perchloric acid vs. methanol/water), noting pH and temperature variations that affect stability .
  • Use in situ NMR (e.g., ³¹P spectroscopy) for real-time quantification in intact cells, minimizing artifacts from sample processing .

Q. What computational models are effective for predicting Tetrose 4-phosphate’s interactions in metabolic networks?

Methodological Answer:

  • Employ kinetic modeling (e.g., Michaelis-Menten parameters for transaldolase/transketolase) to simulate flux distribution .
  • Validate with genetic algorithms or Monte Carlo simulations to account for enzyme promiscuity and competing pathways .

Q. How can researchers design experiments to distinguish Tetrose 4-phosphate’s roles in primary vs. secondary metabolism?

Methodological Answer:

  • Use tissue-specific knockout models (e.g., CRISPR-Cas9 in plant chloroplasts) to dissect contributions to the shikimate pathway vs. nucleotide synthesis .
  • Apply multi-omics integration (transcriptomics + metabolomics) to correlate enzyme expression levels with metabolite pools .

Q. What methodologies address the low abundance of Tetrose 4-phosphate in complex biological matrices?

Methodological Answer:

  • Implement solid-phase extraction (SPE) with phosphate-specific resins (e.g., TiO₂) to pre-concentrate samples .
  • Combine tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., ¹³C-Tetrose 4-phosphate) for sensitivity .

Data Analysis & Interpretation

Q. How should researchers statistically analyze kinetic data for Tetrose 4-phosphate-producing enzymes?

Methodological Answer:

  • Apply non-linear regression (e.g., GraphPad Prism) to fit time-course data to enzyme kinetics models (e.g., ping-pong mechanisms for transketolase) .
  • Use ANOVA with post-hoc tests to compare catalytic efficiency (kcat/Kmk_{cat}/K_m) across pH or temperature conditions .

Q. What strategies mitigate interference from co-eluting metabolites in Tetrose 4-phosphate assays?

Methodological Answer:

  • Optimize chromatographic separation (e.g., ion-pairing reagents in HPLC) to resolve isomers like Erythrose 4-phosphate vs. Threose 4-phosphate .
  • Validate with enzymatic depletion (e.g., pretreatment with phosphatases) to confirm target specificity .

Q. How can researchers evaluate the ecological relevance of Tetrose 4-phosphate in non-model organisms?

Methodological Answer:

  • Use comparative genomics to identify orthologs of transketolase/transaldolase in understudied species .
  • Conduct stable isotope probing (SIP) in environmental samples to link Tetrose 4-phosphate production to microbial community functions .

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